molecular formula C15H15ClN4O2 B5405742 6-chloro-N-[(3-propylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-[(3-propylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B5405742
M. Wt: 318.76 g/mol
InChI Key: RYLRMAUETFOJMI-UHFFFAOYSA-N
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Description

6-chloro-N-[(3-propylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action and biochemical effects that make it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 6-chloro-N-[(3-propylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell division and DNA replication. This inhibition leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth and replication of certain types of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-N-[(3-propylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its potential to selectively target cancer cells and bacteria. This specificity could allow for more effective treatment with fewer side effects. However, one limitation of using this compound is its limited solubility in water, which could make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 6-chloro-N-[(3-propylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide. One direction could be to further investigate the mechanism of action of this compound to better understand how it targets cancer cells and bacteria. Another direction could be to explore the potential for this compound to be used in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research could be done to investigate the potential for this compound to be used in other areas of medicine, such as antiviral or antifungal treatments.

Synthesis Methods

The synthesis of 6-chloro-N-[(3-propylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide involves a series of reactions starting with 2-chloro-3-nitropyridine. The nitro group is reduced to an amine, which is then reacted with 3-propylisoxazole-5-carbaldehyde to form the corresponding imine. This imine is then reduced to the amine, which is reacted with 6-chloro-1H-imidazo[1,2-a]pyridine-2-carboxylic acid to form the final product.

Scientific Research Applications

6-chloro-N-[(3-propylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has been found to have potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have activity against certain types of bacteria, making it a potential candidate for antibiotic development.

Properties

IUPAC Name

6-chloro-N-[(3-propyl-1,2-oxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-2-3-11-6-12(22-19-11)7-17-15(21)13-9-20-8-10(16)4-5-14(20)18-13/h4-6,8-9H,2-3,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLRMAUETFOJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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